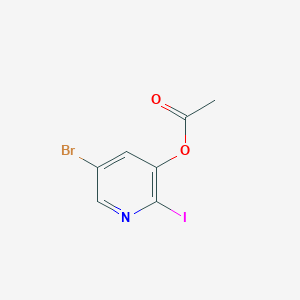

5-Bromo-2-iodopyridin-3-yl acetate

Description

Strategic Importance of Halogenated Pyridines as Versatile Synthetic Intermediates

Halogenated pyridines are crucial building blocks for the synthesis of a wide array of valuable products, including pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.govnih.gov The carbon-halogen bond serves as a handle for introducing various functional groups with a high degree of regiocontrol, a critical aspect in the synthesis of complex molecules. nih.gov The introduction of halogen atoms can significantly alter the physical, chemical, and biological properties of organic molecules, often enhancing their bioactivity, stability, and lipophilicity. numberanalytics.com This makes halogenation a vital step in the creation of many antibacterial and anticancer drugs. numberanalytics.com

The pyridine (B92270) ring itself is a common motif in FDA-approved drugs. rsc.org Consequently, methods for its functionalization are of paramount importance. Halogenated pyridines are particularly valuable as they readily participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

The Role of 5-Bromo-2-iodopyridin-3-yl acetate (B1210297) within the Class of Dihalo-substituted Pyridines

5-Bromo-2-iodopyridin-3-yl acetate belongs to the class of dihalo-substituted pyridines. The presence of two different halogen atoms (bromo and iodo) at specific positions on the pyridine ring, along with an acetate group, makes it a highly valuable and specific intermediate. The differential reactivity of the C-I and C-Br bonds allows for selective, stepwise functionalization. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond, enabling chemists to introduce a substituent at the 2-position while leaving the 5-position available for a subsequent transformation.

This orthogonal reactivity is a key feature of dihalo-substituted pyridines, allowing for the controlled and sequential introduction of different molecular fragments. This capability is essential for building complex molecular architectures and for creating libraries of related compounds for drug discovery and material science applications.

Historical Context of Pyridine Functionalization Methodologies

The history of pyridine chemistry dates back to the 19th century when it was first isolated from bone oil. britannica.com Early methods for pyridine functionalization were often harsh and lacked selectivity. nih.govwikipedia.org Direct electrophilic aromatic substitution on the pyridine ring is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. rsc.orgwikipedia.org

Significant advancements in the 20th and 21st centuries have revolutionized pyridine functionalization. The development of organometallic chemistry and transition metal catalysis has been particularly impactful. Directed ortho-metalation, where a functional group directs the deprotonation and subsequent functionalization of an adjacent position, has become a powerful strategy. rsc.org

More recently, the focus has shifted towards direct C-H functionalization, which avoids the need for pre-functionalized starting materials, thus offering a more atom-economical approach. rsc.org The "halogen dance" reaction, involving the base-induced migration of a halogen atom to a different position on the ring, has also emerged as a valuable tool for accessing otherwise difficult-to-obtain isomers. researchgate.net

Current Research Landscape and Emerging Trends for Multiply Halogenated Heterocycles

The field of multiply halogenated heterocycles is dynamic, with ongoing research focused on developing more efficient, selective, and sustainable synthetic methods. numberanalytics.com A key trend is the development of novel catalytic systems that can achieve site-selective functionalization of polyhalogenated substrates. nih.gov For instance, the use of sterically hindered N-heterocyclic carbene ligands in palladium catalysis has enabled the selective cross-coupling at the C4 position of 2,4-dichloropyridines, a reversal of the conventional reactivity. nih.gov

Another emerging area is the use of hypervalent iodine reagents to facilitate halogenation under mild and environmentally friendly conditions, such as in water at room temperature. rsc.org Furthermore, the late-stage functionalization of complex molecules, including pharmaceuticals, is a significant area of research. This involves developing methods to selectively introduce halogen atoms into already elaborated structures, which can rapidly generate analogues for structure-activity relationship studies. researchgate.net The development of new reagents, such as pyridine sulfinates, as alternatives to traditionally used boronic acids in cross-coupling reactions is also expanding the toolbox for synthetic chemists. rsc.orgsigmaaldrich.com

The exploration of heterocyclic nanographenes and other polycyclic heteroaromatic compounds represents a frontier in materials science, where the precise installation of halogens can tune the electronic and photophysical properties of these materials. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-iodopyridin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO2/c1-4(11)12-6-2-5(8)3-10-7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSPIUWOXFHIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(N=CC(=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670114 | |

| Record name | 5-Bromo-2-iodopyridin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045858-04-5 | |

| Record name | 5-Bromo-2-iodopyridin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Insights of 5 Bromo 2 Iodopyridin 3 Yl Acetate

Fundamental Reactivity of Pyridyl Halides with Differentiated Halogen Atoms

The reactivity of halogenated pyridines is governed by a combination of factors, including the nature of the halogen, its position on the ring, and the electronic effects of the pyridine (B92270) nitrogen atom. The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. Conversely, electrophilic aromatic substitution is disfavored and requires harsh conditions.

In the context of transition metal-catalyzed cross-coupling reactions, the reactivity of carbon-halogen (C-X) bonds is paramount. The first and often rate-determining step in many catalytic cycles, such as those for Suzuki-Miyaura or Sonogashira couplings, is the oxidative addition of the C-X bond to a low-valent metal center (e.g., Pd(0)). The rate of this step is inversely related to the C-X bond dissociation energy (BDE). For halogens, the BDE follows the trend C-Cl > C-Br > C-I. Consequently, a C-I bond will undergo oxidative addition much more readily than a C-Br bond, which in turn is more reactive than a C-Cl bond. nih.govrsc.org

Furthermore, the position of the halogen on the pyridine ring influences its reactivity. The C-2 and C-6 positions are electronically activated by the adjacent nitrogen atom, making C-X bonds at these positions generally more susceptible to both oxidative addition and nucleophilic attack compared to those at C-3 or C-5. acs.org In a dihalogenated pyridine containing both bromine and iodine, these principles predict that a palladium catalyst will selectively activate the C-I bond over the C-Br bond, providing a powerful tool for chemoselective synthesis. nih.govrsc.org

Chemoselective Transformations of 5-Bromo-2-iodopyridin-3-yl acetate (B1210297)

The presence of both a bromo and an iodo substituent on the pyridine ring of 5-Bromo-2-iodopyridin-3-yl acetate allows for highly selective cross-coupling reactions, primarily dictated by the differential reactivity of the two halogens.

Consistent with fundamental principles, the C-2 iodine atom is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. The combined effects of the lower bond energy of the C-I bond compared to the C-Br bond and the electronic activation of the C-2 position by the pyridine nitrogen ensure high chemoselectivity. This preferential reactivity has been demonstrated in analogous systems, such as 5-bromo-2-iodopyrimidine, which undergoes selective Suzuki and Sonogashira couplings at the C-2 position, leaving the C-5 bromine untouched. rsc.org This allows for the introduction of a diverse range of substituents at the 2-position of the pyridine core.

For this compound, typical selective reactions would include:

Suzuki-Miyaura Coupling: Reaction with an arylboronic acid to form a C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Heck Coupling: Reaction with an alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

The following table outlines representative conditions for these selective transformations, based on established protocols for similar bromo-iodopyridine and bromo-iodopyrimidine systems. rsc.org

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Good to Excellent |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | Good to Excellent |

| Buchwald-Hartwig | Amine/Amide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | Good |

Achieving selective functionalization at the C-5 bromine in the presence of the more reactive C-2 iodine is a significant synthetic challenge and cannot be accomplished under standard palladium-catalyzed cross-coupling conditions. Such "inverted" selectivity would require specialized catalytic systems designed to override the intrinsic reactivity order (C-I > C-Br).

Research on other dihalopyridines has shown that catalyst control can sometimes reverse regioselectivity. acs.org For instance, atypical C-4 selectivity in the coupling of 2,4-dibromopyridine has been achieved by using catalyst systems that promote the formation of palladium clusters or nanoparticles, which may operate through different mechanisms than the typical mononuclear Pd(0) species. acs.org Another approach could involve the use of nickel catalysts, which sometimes exhibit different mechanistic pathways and selectivities compared to palladium. nih.gov However, achieving selective C-5 functionalization of this compound remains a non-trivial objective that would likely necessitate extensive catalyst and condition screening.

Regioselective Reaction Pathways Involving this compound

The primary regioselective pathway for this compound is the sequential functionalization starting at the C-2 position, followed by a subsequent reaction at the C-5 position. This two-step approach allows for the controlled, regioselective synthesis of 2,5-disubstituted 3-acetoxypyridines.

A typical synthetic sequence would be:

First Coupling (C-2): A palladium-catalyzed cross-coupling reaction (e.g., Sonogashira) is performed under conditions that selectively activate the C-I bond, yielding a 2-substituted-5-bromo-3-acetoxypyridine intermediate.

Second Coupling (C-5): The resulting aryl bromide can then undergo a second cross-coupling reaction, often under more forcing conditions (higher temperature, different ligand), to introduce a second, different substituent at the C-5 position.

This stepwise, regioselective approach provides a reliable pathway to complex pyridine derivatives that would be difficult to access through other methods.

Influence of the Acetate Group on Reaction Selectivity and Rate

The 3-acetoxy group can influence the reactivity of the adjacent C-X bonds through both steric and electronic effects.

Steric Effects: The acetate group is positioned ortho to the C-2 iodine. Its steric bulk may hinder the approach of the palladium catalyst to the C-I bond during the oxidative addition step. This could potentially slow the reaction rate compared to an unsubstituted 2-iodopyridine. This "ortho effect" can sometimes be significant enough to alter the efficacy of a C-H activation or cross-coupling reaction. rsc.org

Directing Group Potential: While the primary reactivity is at the C-X bonds, under specific conditions designed for C-H activation, the carbonyl oxygen of the acetate could potentially act as a directing group to functionalize the C-4 position. However, this pathway is generally less favorable than the cross-coupling of the pre-existing carbon-halogen bonds.

Lability: The acetate group is an ester and may be sensitive to the basic conditions often employed in cross-coupling reactions. Hydrolysis to the corresponding 3-hydroxypyridine derivative is a potential side reaction, particularly with strong bases or prolonged reaction times at elevated temperatures.

Proposed Reaction Mechanisms for Key Transformations of this compound

The chemoselective functionalization of this compound is best understood through the lens of the palladium-catalyzed cross-coupling mechanism. The generally accepted catalytic cycle for reactions like the Suzuki-Miyaura or Sonogashira coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.

The selectivity for the C-2 iodine over the C-5 bromine is determined in the initial oxidative addition step.

Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, which is typically coordinated by phosphine (B1218219) ligands (L).

Oxidative Addition (Selectivity Determining Step): The Pd(0)L₂ complex selectively attacks the weaker, more reactive C-I bond at the C-2 position. This concerted addition involves the cleavage of the C-I bond and the formation of a new organopalladium(II) complex, with the palladium inserted between the carbon and iodine atoms. The oxidative addition to the stronger C-Br bond is kinetically much slower and therefore does not compete effectively under standard conditions. libretexts.org The mechanism of this step can be complex, proceeding via a concerted, SₙAr-type, or radical pathway depending on the specific substrate, ligand, and reaction conditions. nih.gov

Transmetalation: The organopalladium(II) intermediate then reacts with the coupling partner (e.g., an organoboron reagent in Suzuki coupling or a copper acetylide in Sonogashira coupling). The organic group from the coupling partner is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

This cycle explains the high fidelity of reactions at the C-2 position, providing a robust mechanistic basis for the regioselective synthesis of functionalized pyridines from this compound.

Advanced Catalytic and Non Catalytic Transformations Utilizing 5 Bromo 2 Iodopyridin 3 Yl Acetate

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly using palladium and nickel, provides powerful tools for the functionalization of aryl halides. The differential reactivity of the C-I and C-Br bonds in 5-Bromo-2-iodopyridin-3-yl acetate (B1210297) (with the C-I bond being generally more reactive than the C-Br bond in palladium-catalyzed reactions) allows for sequential and site-selective transformations.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are extensively used for a variety of cross-coupling reactions due to their high efficiency and functional group tolerance. researchgate.net For a substrate like 5-Bromo-2-iodopyridin-3-yl acetate, the palladium catalyst can selectively activate the more labile carbon-iodine bond over the carbon-bromine bond, enabling the introduction of a substituent at the 2-position of the pyridine (B92270) ring.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a premier method for creating biaryl structures and other C-C bonds. numberanalytics.commt.com In a potential reaction, this compound could react with an arylboronic acid in the presence of a palladium catalyst and a base. This would likely result in the selective substitution of the iodine atom, yielding a 5-bromo-2-arylpyridin-3-yl acetate derivative. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. researchgate.netorganic-chemistry.org For instance, a typical system might involve Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand. nih.gov

Interactive Data Table: Illustrative Suzuki-Miyaura Reaction

| Catalyst System | Boronic Acid | Product | Potential Yield (%) |

|---|---|---|---|

| Pd(dppf)Cl₂ / K₂CO₃ | Phenylboronic acid | 5-Bromo-2-phenylpyridin-3-yl acetate | High |

Negishi Cross-Coupling for C-C Bond Formation

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. orgsyn.org This reaction is known for its high functional group tolerance. orgsyn.orgnih.gov For this compound, a Negishi coupling would likely occur selectively at the C-I bond. An organozinc reagent, such as arylzinc chloride or alkylzinc bromide, would be coupled to the pyridine ring at the 2-position. beilstein-journals.orgorganic-chemistry.org The reaction is typically catalyzed by palladium complexes like Pd(PPh₃)₄ or PdCl₂(dppf). nih.govrsc.org The generation of the organozinc reagent can be done in situ from the corresponding organohalide and activated zinc metal. organic-chemistry.org

Heck and Sonogashira Reactions for C-C Bond Formation

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, typically under palladium catalysis. researchgate.netmisuratau.edu.lymasterorganicchemistry.com In a hypothetical Heck reaction, this compound could be reacted with an alkene like styrene (B11656) or an acrylate, leading to the formation of a new C-C bond at the 2-position of the pyridine ring. organic-chemistry.orgpkusz.edu.cn The reaction usually requires a palladium catalyst, a base (like triethylamine), and a phosphine ligand. misuratau.edu.ly

The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide. organicreactions.orggoogle.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. sci-hub.cat Reacting this compound with a terminal alkyne, such as phenylacetylene, would be expected to yield the corresponding 2-alkynylpyridine derivative through selective coupling at the C-I bond. cetjournal.itnih.govorganic-chemistry.orgrsc.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C-N bonds. sci-hub.catorganic-chemistry.org This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net For this compound, this reaction would allow for the introduction of a primary or secondary amine at the 2-position. A typical catalytic system consists of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu or Cs₂CO₃). researchgate.netrsc.orgtcichemicals.com The selective amination at the C-I position would be expected, leaving the C-Br bond intact for further functionalization. Research on the Buchwald-Hartwig amination of 2-bromopyridyl functionalities has shown that such reactions can be performed with moderate to good yields using palladium acetate, cesium carbonate, and BINAP in toluene. researchgate.net

Interactive Data Table: Illustrative Buchwald-Hartwig Amination

| Catalyst System | Amine | Product | Potential Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ / BINAP / Cs₂CO₃ | Morpholine | 4-(5-Bromo-3-acetoxypyridin-2-yl)morpholine | Moderate-High |

Nickel-Catalyzed Cross-Coupling Reactions and Mechanistic Considerations

Nickel catalysts have emerged as a more economical and, in some cases, more reactive alternative to palladium for cross-coupling reactions. nih.govbeilstein-journals.org Nickel catalysis can enable the coupling of less reactive electrophiles, such as aryl chlorides, and offers different selectivity patterns. rsc.orgrsc.org In the context of this compound, a nickel catalyst could potentially be used for Suzuki-Miyaura, Negishi, or other coupling reactions. beilstein-journals.orgchemrxiv.org

Mechanistically, nickel-catalyzed cross-couplings often proceed through a Ni(0)/Ni(II) catalytic cycle, similar to palladium. However, Ni(I) and Ni(III) oxidation states can also be involved, leading to different reaction pathways, including radical mechanisms. The choice of ligand is critical in controlling the reactivity and selectivity of the nickel catalyst. For instance, in a nickel-catalyzed coupling of an aryl halide with an alkyl halide, the mechanism avoids the pre-formation of organometallic nucleophiles and proceeds via catalytic organonickel species. nih.gov

Copper-Catalyzed Coupling Reactions, Including C-N and C-S Bond Formations

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, are powerful methods for constructing carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. The this compound molecule is an excellent substrate for these transformations due to the presence of two different halogen atoms. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in copper-catalyzed systems, allowing for selective functionalization.

This differential reactivity enables the stepwise introduction of different nucleophiles. Typically, the C-I bond at the C-2 position will react selectively under milder conditions, leaving the C-Br bond at the C-5 position intact for a subsequent, more forcing, coupling reaction.

C-N Bond Formation: Copper-catalyzed amination or amidation reactions can be performed on this compound. By reacting the substrate with various nitrogen nucleophiles such as amines, amides, or azoles in the presence of a copper(I) catalyst (e.g., CuI, Cu₂O) and a suitable ligand (e.g., 1,10-phenanthroline, L-proline), the C-2 iodo-substituent can be selectively replaced.

C-S Bond Formation: Similarly, the formation of C-S bonds can be achieved by coupling with thiols. Thiolate-assisted copper(I)-catalyzed cross-coupling of thiols with aryl iodides is an efficient process. researchgate.net This method can be applied to selectively functionalize the C-2 position of this compound with various alkyl or aryl thioethers. These reactions often proceed smoothly in polar protic solvents and may not require a ligand. researchgate.net A three-component coupling involving an azole, selenium powder, and an aryl iodide using a copper catalyst has also been described, suggesting the potential for analogous sulfur-based multi-component reactions. nih.gov

The table below summarizes representative conditions for copper-catalyzed C-N and C-S bond formation on haloarenes, which are applicable to this compound.

| Coupling Type | Halide | Nucleophile | Catalyst/Ligand | Solvent | Temperature | Yield | Reference |

| C-N Coupling | Aryl Iodide | Amine | CuI / L-proline | DMSO | 60-90 °C | Good-Excellent | beilstein-journals.org |

| C-S Coupling | Aryl Iodide | Thiophenol | CuI | DMF | 110 °C | Excellent | researchgate.net |

| C-Se Coupling | Aryl Iodide | Azole/Se | CuI | DMSO | 110 °C | Good | nih.gov |

This table presents generalized conditions for reactions on aryl halides, demonstrating the principles applicable to this compound.

Metal-Free Functionalization Strategies

While metal-catalyzed reactions are powerful, metal-free strategies offer advantages in terms of cost, sustainability, and reduced product contamination. nih.gov

The pyridine ring in this compound has two available C-H bonds at the C-4 and C-6 positions. Direct C-H functionalization of pyridines is challenging due to the ring's electron-deficient nature, but several methods have been developed. rsc.org These can include radical-based reactions or dearomatization-rearomatization sequences to introduce new substituents. nih.gov For instance, K₂S₂O₈-mediated C-H functionalization has been used for the C-2 position of 2-phenyl pyridines, a strategy that could potentially be adapted for the C-4 or C-6 positions of the target molecule. researchgate.net

C-X functionalization refers to reactions involving the carbon-halogen bonds. nih.gov Metal-free, photochemically-induced cross-coupling of aryl halides with sources of boron, phosphorus, and sulfur has been reported, offering a sustainable alternative to metal catalysis for functionalizing the C-Br and C-I bonds. nih.gov

Nucleophilic aromatic substitution (SNAr) is a viable pathway for functionalizing halogenated pyridines, particularly when electron-withdrawing groups activate the ring. In this compound, the pyridine nitrogen atom acts as an electron-withdrawing group, activating the halogen-substituted positions (C-2 and C-5) towards nucleophilic attack. The C-2 position is generally more activated than the C-5 position. Strong nucleophiles, such as alkoxides or thiolates, can displace the iodo or bromo substituents under thermal conditions without the need for a metal catalyst. The greater leaving group ability of iodide compared to bromide would again favor selective substitution at the C-2 position.

| Reaction Type | Position | Reagent | Conditions | Potential Product | Reference |

| C-H Functionalization | C-4 / C-6 | Radical Source | Initiator (e.g., K₂S₂O₈) | C-alkylated/arylated pyridine | researchgate.net |

| C-X (SNAr) | C-2 | NaOMe | Heat, DMSO | 5-Bromo-2-methoxypyridin-3-yl acetate | sigmaaldrich.com |

| C-X (SNAr) | C-2 | NaSPh | Heat, DMF | 5-Bromo-2-(phenylthio)pyridin-3-yl acetate | sigmaaldrich.com |

This table illustrates plausible metal-free functionalizations based on general principles of pyridine chemistry.

Derivatization of the Acetate Moiety in this compound

The acetate group at the C-3 position provides another handle for synthetic modification.

Ester Hydrolysis: The acetyl group can be easily removed through basic or acidic hydrolysis to yield the corresponding pyridinol. nih.gov Treatment of this compound with a base like sodium hydroxide (B78521) or an acid like hydrochloric acid will cleave the ester bond, affording 5-Bromo-2-iodopyridin-3-ol (B63393), a key intermediate for further reactions such as O-alkylation or O-arylation. sigmaaldrich.com

Transesterification: This reaction involves the conversion of the acetate ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. rsc.org For example, reacting this compound with a long-chain alcohol under acidic conditions (e.g., p-toluenesulfonic acid) can produce a new ester. biofueljournal.com This method is useful for modifying the physical properties of the molecule or for introducing a functionalized ester side chain. The transesterification of 2-pyridyl esters can also be promoted by copper(II) ions, which activate the ester towards nucleophilic attack. thieme-connect.de

The primary alcohol derivative corresponding to the acetate moiety is 5-Bromo-2-iodopyridin-3-ol. As described above, this compound is readily synthesized via simple ester hydrolysis. The term "reduction" in this context primarily refers to the de-acetylation to reveal the hydroxyl group, which is chemically a hydrolysis reaction. nih.govacs.org Once the hydroxyl group is unmasked, it can participate in a wide range of subsequent reactions.

| Transformation | Reagents | Solvent | Product | Reference |

| Ester Hydrolysis | NaOH (aq) or HCl (aq) | Water/Alcohol | 5-Bromo-2-iodopyridin-3-ol | sigmaaldrich.comnih.gov |

| Transesterification | R-OH, H⁺ (e.g., PTSA) | Toluene | 5-Bromo-2-iodopyridin-3-yl R-oate | rsc.orgbiofueljournal.com |

Further Functionalization at the Acetate Side Chain

The principal functionalization of the acetate side chain of this compound involves its hydrolysis to yield 5-bromo-2-iodopyridin-3-ol. This transformation is crucial as it reveals a hydroxyl group, which can then participate in a wide array of subsequent chemical reactions, significantly expanding the synthetic utility of the pyridyl core.

While specific documented examples for the deacetylation of this compound are not prevalent in surveyed literature, the reaction would likely proceed via standard hydrolysis protocols. These methods are well-established for a broad range of aryl and heteroaryl acetates.

General Hydrolysis Methods:

Base-Catalyzed Hydrolysis (Saponification): This is one of the most common methods for deacetylation. It typically involves treating the acetate ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often in the presence of a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetate group.

Acid-Catalyzed Hydrolysis: Alternatively, the acetate group can be removed by heating the compound in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium. This method proceeds via protonation of the ester oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

The resulting 5-bromo-2-iodopyridin-3-ol is a valuable intermediate for further synthetic modifications. The presence of three distinct functional groups—a bromo group, an iodo group, and a hydroxyl group—on the pyridine ring offers a versatile platform for the introduction of new functionalities through various cross-coupling reactions, etherifications, and other transformations.

The following table outlines the key compound involved in the primary functionalization of the acetate side chain:

| Compound Name | Molecular Formula | Role |

| This compound | C₇H₅BrINO₂ | Starting material containing the acetate side chain. |

| 5-bromo-2-iodopyridin-3-ol | C₅H₃BrINO | Product of hydrolysis, with the acetate group converted to a hydroxyl group. |

It is important to note that the reactivity of the bromo and iodo substituents on the pyridine ring would need to be considered when planning any deacetylation reaction, as harsh conditions could potentially lead to side reactions at these positions. The choice of deacetylation method would therefore be critical to ensure the selective removal of the acetate group while preserving the integrity of the rest of the molecule. Further empirical studies are required to establish optimal conditions for this transformation.

Strategic Applications of 5 Bromo 2 Iodopyridin 3 Yl Acetate As a Building Block

Synthesis of Highly Substituted Pyridine (B92270) Derivatives

The differential reactivity of the C-I and C-Br bonds in 5-Bromo-2-iodopyridin-3-yl acetate (B1210297) is a key feature that could be exploited for the synthesis of highly substituted pyridine derivatives. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

Construction of Tri-, Tetra-, and Pentasubstituted Pyridines

The sequential functionalization of 5-Bromo-2-iodopyridin-3-yl acetate can, in principle, lead to the formation of polysubstituted pyridines. A typical strategy would involve a cross-coupling reaction, such as a Suzuki, Sonogashira, or Buchwald-Hartwig amination, at the more reactive C-2 iodo position. This would be followed by a second cross-coupling reaction at the C-5 bromo position. The acetate group at the C-3 position can be hydrolyzed to the corresponding pyridinol, which can be further functionalized, for example, through etherification or by conversion to a triflate for another cross-coupling reaction. This stepwise approach allows for the controlled introduction of different substituents, leading to tri-, tetra-, and even pentasubstituted pyridine scaffolds.

Access to Pyridine Scaffolds with Diverse Functionalities

The ability to introduce a wide range of substituents through various cross-coupling reactions provides access to pyridine scaffolds with diverse functionalities. For instance, Sonogashira coupling at the C-2 position can introduce an alkyne group, while Suzuki coupling at the C-5 position can introduce an aryl or heteroaryl moiety. Amination reactions can install nitrogen-based substituents. The combination of these reactions on the this compound template could generate a library of pyridine derivatives with tailored electronic and steric properties for various applications, including medicinal chemistry and materials science.

Integration into Fused Heterocyclic Systems

Halogenated pyridines are common precursors for the synthesis of fused heterocyclic systems. The functional groups on this compound could be strategically utilized to construct fused rings. For example, a substituent introduced at the C-2 position via a cross-coupling reaction could contain a functional group that can subsequently react with the acetate/hydroxyl group at the C-3 position to form a new ring. Similarly, functionalization at both the C-2 and C-3 positions could set the stage for a cyclization reaction to build a fused system onto the pyridine core.

Precursor in Complex Molecule Synthesis

The highly functionalized nature of this compound makes it a potential starting material for the synthesis of more complex molecules, including natural products and pharmaceuticals. The pyridine core is a common motif in many biologically active compounds. The ability to selectively introduce multiple substituents onto the pyridine ring of this precursor would be a valuable tool in the total synthesis of such complex targets. The order of bond formation and the choice of coupling partners would be critical in devising an efficient synthetic route.

Computational and Theoretical Studies on 5 Bromo 2 Iodopyridin 3 Yl Acetate and Its Transformations

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular geometries, electronic properties, and spectroscopic data. For a molecule like 5-Bromo-2-iodopyridin-3-yl acetate (B1210297), DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31+G(d,p)), would provide detailed insights into its ground-state structure and properties. scirp.org

Structural Parameters: DFT optimization would yield precise information on bond lengths, bond angles, and dihedral angles. For instance, the calculations would predict the C-Br, C-I, C-N, C=O, and C-O bond lengths, as well as the planarity of the pyridine (B92270) ring and the orientation of the acetate group. In related substituted pyridines, DFT has been shown to produce structural parameters that are in good agreement with experimental data obtained from X-ray crystallography. nih.gov

Electronic Properties: Key electronic properties such as dipole moment, polarizability, and the distribution of electron density can be accurately calculated. The presence of electronegative bromine, iodine, and oxygen atoms, along with the nitrogen in the pyridine ring, would result in a significant dipole moment, influencing the molecule's solubility and intermolecular interactions. The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the electron-rich and electron-poor regions of the molecule. nih.gov For 5-Bromo-2-iodopyridin-3-yl acetate, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atom and the carbonyl oxygen of the acetate group, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms and potentially the carbon atoms bonded to the halogens, highlighting sites for nucleophilic attack. nih.gov

| Property | Predicted Value (Illustrative) | Significance |

| Bond Length (C-Br) | ~1.89 Å | Influences reactivity in cross-coupling reactions. |

| Bond Length (C-I) | ~2.09 Å | The weaker C-I bond is typically more reactive than the C-Br bond. researchgate.net |

| Dipole Moment | ~2.5 - 3.5 D | Indicates a polar molecule, affecting solubility and intermolecular forces. iiste.org |

| Ionization Potential | ~8.5 - 9.5 eV | Energy required to remove an electron; relates to the molecule's ability to act as an electron donor. |

| Electron Affinity | ~1.0 - 2.0 eV | Energy released when an electron is added; relates to the molecule's ability to act as an electron acceptor. |

Table 1: Illustrative DFT-Calculated Properties for this compound. The values are estimates based on calculations for similar substituted pyridines and are for illustrative purposes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. scirp.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the halogen atoms, particularly iodine, which is more readily oxidized. The LUMO is likely to be distributed over the pyridine ring, with significant contributions from the carbon atoms attached to the halogens, making these sites susceptible to nucleophilic attack. The acetate group, particularly the carbonyl carbon, could also contribute to the LUMO.

The HOMO-LUMO gap can be used to understand the molecule's electronic transitions and its behavior in reactions. For instance, in cross-coupling reactions, the interaction of the catalyst's HOMO with the substrate's LUMO is a key step. DFT studies on substituted pyridines have shown how different substituents can modulate the HOMO and LUMO energy levels and, consequently, the reactivity. nih.gov Electron-withdrawing groups tend to lower both HOMO and LUMO energies, while electron-donating groups raise them. nih.gov

| Parameter | Predicted Value (eV) (Illustrative) | Implication for Reactivity |

| HOMO Energy | -6.5 to -7.5 | Moderate electron-donating capability. |

| LUMO Energy | -1.0 to -2.0 | Good electron-accepting capability, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Indicates a relatively stable molecule, but with accessible reactivity for catalyzed reactions. scirp.org |

Table 2: Illustrative FMO Properties for this compound. These values are estimates based on data for analogous compounds and serve to illustrate the concepts. scirp.orgnims.go.jp

Mechanistic Computational Studies of Catalyzed and Uncatalyzed Reactions

Computational chemistry provides invaluable tools for elucidating the detailed mechanisms of chemical reactions, including the transition states and intermediates involved. This compound is an ideal substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are fundamental for creating new carbon-carbon bonds. chemistryjournals.netnih.govorganic-chemistry.org

Catalyzed Reactions (e.g., Suzuki Coupling): DFT studies on Suzuki-Miyaura reactions involving halopyridines have detailed the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. nih.gov For this compound, computational studies would predict the regioselectivity of these reactions. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, oxidative addition of a palladium(0) catalyst is expected to occur preferentially at the C-I bond. researchgate.net Mechanistic studies can calculate the energy barriers for each step, identifying the rate-determining step and providing insights into how factors like the choice of ligand, base, and solvent influence the reaction efficiency. uzh.chnih.gov

Uncatalyzed Reactions: While less common for this type of substrate, computational studies could also explore potential uncatalyzed reactions, such as nucleophilic aromatic substitution (SNA_r). However, the pyridine ring is generally less reactive towards SNA_r than pyrimidine (B1678525) or pyrazine. DFT calculations could determine the activation energies for the addition of a nucleophile to the pyridine ring and the subsequent departure of a halide, confirming that such reactions would likely require harsh conditions. researchgate.net

Molecular Dynamics Simulations to Understand Reaction Dynamics

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.com While DFT is excellent for static properties and reaction pathways, MD provides insights into the dynamic behavior of molecules in a solvent environment, which is crucial for understanding reaction kinetics and the role of the solvent. researchgate.net

For a reaction involving this compound, an MD simulation could model the solvation of the molecule, showing how solvent molecules (e.g., water, DMF, or THF) arrange around it. This can reveal important information about the accessibility of reactive sites to the catalyst or other reagents. researchgate.net Furthermore, MD simulations can be combined with QM/MM (Quantum Mechanics/Molecular Mechanics) methods. In a QM/MM simulation, the reacting species (the substrate and catalyst) are treated with high-level quantum mechanics, while the surrounding solvent is treated with more computationally efficient molecular mechanics. This approach allows for the study of solvent effects on reaction barriers and dynamics with greater accuracy. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. chemrevlett.commdpi.com While often used in drug discovery, these methods can also be applied to predict the reactivity or properties of a series of related chemical compounds.

For analogues of this compound, a QSAR/QSPR study could be developed to predict their reactivity in a specific transformation, such as a cross-coupling reaction. This would involve:

Creating a dataset: Synthesizing or computationally generating a library of analogues with variations in the substituents on the pyridine ring.

Calculating descriptors: For each analogue, a range of molecular descriptors (e.g., electronic, steric, and topological) would be calculated using computational software.

Model building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a model that correlates the descriptors with the observed or calculated reactivity (e.g., reaction yield or rate). chemrevlett.com

Validation: The model's predictive power would be rigorously tested. nih.gov

Such a model could then be used to predict the reactivity of new, unsynthesized analogues of this compound, guiding the design of substrates with optimal properties for specific applications. QSAR studies on substituted pyridines and related heterocycles have successfully modeled their biological activities and properties, demonstrating the potential of this approach. chemrevlett.comacs.org

Future Directions and Unexplored Avenues in 5 Bromo 2 Iodopyridin 3 Yl Acetate Research

Development of Novel Catalytic Systems for Enhanced Selectivity

The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 5-Bromo-2-iodopyridin-3-yl acetate (B1210297) presents a prime opportunity for the development and application of novel catalytic systems that can achieve high selectivity in cross-coupling reactions. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed reactions than the C-Br bond, allowing for sequential functionalization.

Future research could focus on designing palladium catalysts with tailored ligands to precisely control this selectivity. For instance, bulky electron-rich phosphine (B1218219) ligands could enhance the reactivity difference, enabling the selective coupling at the 2-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations. Conversely, the development of nickel-based catalytic systems might offer alternative or even reversed selectivity. mdpi.com Investigating the influence of catalyst speciation, such as the use of mononuclear palladium complexes versus palladium clusters or nanoparticles, could also unveil unconventional site-selectivity, potentially favoring coupling at the less reactive C-Br bond under specific conditions. dergipark.org.trmdpi.com

Furthermore, the development of catalytic systems that can tolerate the acetate group or even utilize it as a directing group would be a significant advancement. This could lead to highly regioselective C-H functionalization at the C-4 or C-6 positions of the pyridine (B92270) ring, a challenging but highly valuable transformation. youtube.com

Stereoselective Transformations of 5-Bromo-2-iodopyridin-3-yl acetate

The pyridine core and its substituents in this compound offer several avenues for stereoselective transformations, leading to the synthesis of chiral pyridine derivatives, which are highly valuable in medicinal chemistry. nih.govnih.gov

One unexplored area is the asymmetric functionalization of the pyridine ring itself. While the current compound is achiral, reactions that introduce a chiral center are of great interest. For example, the development of chiral catalysts for the enantioselective addition of nucleophiles to the pyridine ring, possibly after activation with a Lewis acid, could yield a variety of chiral substituted pyridines. nih.gov

Another promising direction involves the stereoselective transformation of the acetate group. Hydrolysis of the acetate to the corresponding 3-hydroxypyridine, 5-bromo-2-iodopyridin-3-ol (B63393), would provide a handle for enantioselective reactions. uni.lu For instance, chiral catalysts could be employed for the asymmetric O-alkylation or O-acylation of the hydroxyl group. Moreover, the hydroxyl group could direct stereoselective reactions at adjacent positions on the pyridine ring. The development of enzymatic or chemo-enzymatic methods could also offer a powerful strategy for achieving high stereoselectivity in the transformation of this compound. mdpi.com

Flow Chemistry Applications in Synthesis and Functionalization

The synthesis and subsequent functionalization of this compound are well-suited for translation to continuous flow chemistry, a technology that offers significant advantages in terms of safety, efficiency, and scalability. nih.govyoutube.comacs.org Multi-step continuous-flow systems could be designed to perform the synthesis of the core structure followed by sequential, selective cross-coupling reactions in a single, automated process. rsc.org

A potential flow process could involve an initial packed-bed reactor containing a supported acid or base for the controlled synthesis of the pyridine scaffold, followed by sequential columns containing different immobilized palladium catalysts with varying ligands to effect selective C-I and then C-B bond functionalization. researchgate.netnih.gov This approach would minimize the need for intermediate purification steps, reduce reaction times, and allow for precise control over reaction parameters, leading to higher yields and purity of the final products. youtube.com

Furthermore, flow chemistry is particularly advantageous for handling hazardous reagents or intermediates that may be involved in the synthesis or functionalization of halogenated pyridines. The small reactor volumes and enhanced heat and mass transfer in microreactors significantly improve the safety profile of such reactions. acs.orgbldpharm.com

Exploration of Bio-orthogonal Reactions for Derivatization

The structural features of this compound make it an intriguing, albeit unexplored, precursor for the development of novel bio-orthogonal probes. mdpi.comresearchgate.net Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes, enabling the study of biological molecules in their natural environment. nih.gov

A key future direction would be the functionalization of this compound with a "click-active" handle. For instance, selective Sonogashira coupling at the C-2 position could introduce a terminal alkyne. This alkyne-modified pyridine could then participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, which are cornerstone bio-orthogonal ligations.

Alternatively, the bromo or iodo substituents could be converted to other bio-orthogonal functionalities, such as a tetrazine moiety for inverse-electron-demand Diels-Alder reactions. The development of fluorogenic probes, where the fluorescence is "turned on" upon bio-orthogonal reaction, is a particularly exciting avenue. nih.gov The pyridine core itself, when appropriately substituted, can exhibit interesting photophysical properties that could be modulated through bio-orthogonal ligation, leading to novel imaging agents.

Integration into Advanced Functional Materials

The pyridine unit is a common component in a variety of advanced functional materials, including conducting polymers, luminescent materials, and metal-organic frameworks (MOFs). This compound, with its multiple reactive sites, could serve as a unique monomer for the synthesis of novel polymers with tailored properties.

Future research could explore the use of this compound in polymerization reactions. For example, sequential cross-coupling reactions could be employed to create linear, conjugated polymers where the pyridine unit is a key part of the polymer backbone. The resulting materials could exhibit interesting electronic and optical properties due to the presence of the electron-deficient pyridine ring and the heavy halogen atoms.

Furthermore, the acetate group, or the corresponding hydroxyl group after hydrolysis, could be used for post-polymerization modification, allowing for the fine-tuning of the material's properties, such as solubility or its ability to coordinate with metal ions. The integration of this functionalized pyridine monomer into copolymers could also lead to materials with tunable properties for applications in sensors, organic light-emitting diodes (OLEDs), or as ligands for catalytic applications.

Q & A

Q. What in silico approaches predict the biological activity of derivatives synthesized from this compound?

- Methodological Answer :

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous pyridines .

- Note: Derivatives are exploratory and not FDA-approved; biological assays must follow ethical guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.